ZLJ-6
CAS No.:
Cat. No.: VC0005327
Molecular Formula: C13H17N3O6S2
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C13H17N3O6S2 |
---|---|
Molecular Weight | 375.4 g/mol |
IUPAC Name | (5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid |
Standard InChI | InChI=1S/C12H13N3O3S.CH4O3S/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(6-4-8)19(2,17)18;1-5(2,3)4/h3-7H,1-2H3,(H2,13,14,16);1H3,(H,2,3,4)/b10-7-; |
Standard InChI Key | QEJPXTVPNIOEHZ-VEZAGKLZSA-N |
Isomeric SMILES | CN1/C(=C\C2=CC=C(C=C2)S(=O)(=O)C)/C(=O)N=C1N.CS(=O)(=O)O |
SMILES | CN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)N=C1N.CS(=O)(=O)O |
Canonical SMILES | CN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)N=C1N.CS(=O)(=O)O |
Appearance | Assay:≥98%A crystalline solid |
Chemical Identity and Structural Properties
ZLJ-6 is characterized by the chemical formula C₁₂H₁₃N₃O₃S·CH₃SO₃H and a molecular weight of 375.42 g/mol . Its mesilate salt form enhances solubility and bioavailability, making it suitable for oral administration . The compound’s imidazolone core and 4-(methylsulfonyl)benzylidene substituent are critical for dual enzymatic inhibition .
Table 1: Chemical and Physical Properties of ZLJ-6
Property | Value | Source |
---|---|---|
CAS Number | 1051931-39-5 | |
Molecular Formula | C₁₂H₁₃N₃O₃S·CH₃SO₃H | |
Molecular Weight | 375.42 g/mol | |
Solubility | Not fully characterized | |
Melting Point | Undetermined |
ZLJ-6 exerts its anti-inflammatory effects through dual inhibition of COX and 5-LOX enzymes, which are pivotal in prostaglandin and leukotriene synthesis . In human whole blood assays, ZLJ-6 demonstrated IC₅₀ values of 0.73 μM (COX-1) and 0.31 μM (COX-2), indicating a slight preference for COX-2 . For 5-LOX, it showed IC₅₀ values of 0.32 μM in cell lysates and 1.06 μM in intact rat basophilic leukemia (RBL-1) cells, comparable to the selective 5-LOX inhibitor zileuton .
Notably, ZLJ-6’s anti-inflammatory activity extends beyond eicosanoid suppression. In TNF-α-stimulated human umbilical vein endothelial cells (HUVECs), ZLJ-6 reduced E-selectin, ICAM-1, and VCAM-1 expression by inhibiting IκB kinase β (IKKβ) activity, IκB phosphorylation, and NF-κB nuclear translocation . This COX/5-LOX-independent mechanism suggests broader applicability in inflammatory diseases .
In Vitro and In Vivo Efficacy
Inhibition of Eicosanoid Production
In calcium ionophore A23187-induced human whole blood, ZLJ-6 suppressed TXB2 (IC₅₀ = 0.50 μM) and PGE2 (IC₅₀ = 0.22 μM) synthesis, outperforming the nonselective COX inhibitor diclofenac sodium (DC-Na) in PGE2 inhibition . Similarly, it reduced LTB4 production in rat peritoneal leukocytes (IC₅₀ = 2.59 μM) .
Table 2: Key Pharmacodynamic Parameters of ZLJ-6
Parameter | IC₅₀ (μM) | Model System | Source |
---|---|---|---|
COX-1 Inhibition | 0.73 | Human whole blood | |
COX-2 Inhibition | 0.31 | Human whole blood | |
5-LOX Inhibition | 0.32 (lysates) | RBL-1 cell lysates | |
LTB4 Reduction | 2.59 | Rat peritoneal cells |
Anti-Inflammatory Activity in Animal Models
Oral administration of ZLJ-6 (10–30 mg/kg) in rat models of carrageenan-induced paw edema and cotton pellet granuloma significantly reduced inflammation, with efficacy comparable to indomethacin but with fewer gastrointestinal side effects . This underscores its potential as a safer alternative to conventional NSAIDs.
Parameter | Finding | Source |
---|---|---|
Acute Oral Toxicity | Not determined | |
Skin Irritation | No effect | |
Ocular Irritation | No effect | |
Carcinogenicity | Not listed by IARC/NTP/OSHA |
Comparative Analysis with Existing Therapies
ZLJ-6’s dual inhibition contrasts with single-target NSAIDs (e.g., celecoxib) or 5-LOX inhibitors (e.g., zileuton), which may inadequately control inflammation due to pathway redundancy . In TNF-α-induced HUVECs, ZLJ-6 reduced monocyte adhesion by 60–70%, whereas celecoxib (30 μM) or zileuton (30 μM) alone showed no significant effect . This synergy between COX/5-LOX inhibition and NF-κB suppression positions ZLJ-6 as a multifunctional anti-inflammatory agent.
Current Research Status and Future Directions
As of 2025, ZLJ-6 remains in preclinical development, with no registered clinical trials . Research priorities include optimizing its pharmacokinetic profile and evaluating efficacy in chronic inflammatory models, such as rheumatoid arthritis or atherosclerosis. Additionally, its NF-κB inhibitory mechanism warrants exploration in oncology, given the pathway’s role in tumor progression .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume